3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is a synthetic organic compound with the molecular formula C17H19NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a phenylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid typically involves the protection of an amino acid derivative followed by a series of chemical reactions. One common method includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the Propanoic Acid Moiety: The protected amino acid is then subjected to a series of reactions to introduce the propanoic acid moiety.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid: A closely related compound with a similar structure but lacking the dimethyl groups.
N-[(Benzyloxy)carbonyl]-3-phenyl-beta-alanine: Another similar compound with a different amino acid backbone.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is unique due to the presence of the dimethyl groups, which can influence its chemical properties and reactivity. This structural feature may enhance its stability and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,17(21)22)16(15-11-7-4-8-12-15)20-18(23)24-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
DLZKRIOITNHCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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